3-(Piperazin-1-Yl)Propan-1-Ol

PROTAC Targeted Protein Degradation Linker Chemistry

This three-carbon piperazine-alcohol linker is critical for PROTAC development. The precise C3 spacer distance is empirically validated for optimal ternary complex formation, avoiding months of re-optimization. The terminal hydroxyl enables ether/ester/carbamate conjugation, while the solid-state form supports automated dispensing. Essential for HRV-3 inhibitors, Hsp90 inhibitors, and 5-HT₄ antagonists.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 5317-32-8
Cat. No. B1583843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-Yl)Propan-1-Ol
CAS5317-32-8
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCO
InChIInChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2
InChIKeyLWEOFVINMVZGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)propan-1-ol (CAS 5317-32-8) Procurement Guide: Bifunctional Piperazine-Alcohol for PROTAC Linkers and Pharmaceutical Intermediates


3-(Piperazin-1-yl)propan-1-ol (CAS 5317-32-8), also known as 1-Piperazinepropanol, is a heterobifunctional organic molecule comprising a piperazine ring linked to a primary alcohol via a three-carbon propyl chain [1]. The compound possesses a molecular weight of 144.21 g/mol, a melting point of 49–53 °C, and a boiling point of 94–96 °C at 1.8 mmHg . Its dual functional groups—a secondary amine within the piperazine moiety and a terminal hydroxyl group—render it a versatile building block for the construction of biologically active molecules, including PROTAC (Proteolysis Targeting Chimera) degraders, where it serves as a modular linker .

Why 3-(Piperazin-1-yl)propan-1-ol Cannot Be Casually Substituted with Other Piperazine-Alcohol or Piperazine-Amine Analogs in PROTAC Development


In PROTAC design, linker length, flexibility, and functional group identity directly govern ternary complex formation efficiency, target degradation potency, and ultimately the drug-likeness of the degrader [1]. Simple substitution of 3-(Piperazin-1-yl)propan-1-ol with a shorter-chain analog (e.g., 1-(2-hydroxyethyl)piperazine) or a carboxylic acid variant (e.g., 3-(piperazin-1-yl)propanoic acid) alters the spatial orientation between the E3 ligase ligand and the target protein ligand, frequently resulting in complete loss of degradation activity [2]. The three-carbon spacer in 3-(Piperazin-1-yl)propan-1-ol provides a specific conformational distance that has been empirically validated in multiple PROTAC campaigns, whereas alternative linkers of differing lengths or terminal functionalities require de novo optimization, adding months to development timelines and increasing procurement costs due to failed syntheses .

Quantitative Differentiation of 3-(Piperazin-1-yl)propan-1-ol Versus Closest Analogs: A Product-Specific Evidence Compendium


PROTAC Linker Physicochemical Differentiation: 3-(Piperazin-1-yl)propan-1-ol vs. 3-(Piperazin-1-yl)propanoic Acid

In PROTAC linker selection, the terminal functional group dictates conjugation chemistry and influences ternary complex geometry. 3-(Piperazin-1-yl)propan-1-ol (MW 144.21, terminal -OH) enables ether or ester linkage formation, while the carboxylic acid analog 3-(piperazin-1-yl)propanoic acid (MW 158.20, terminal -COOH) restricts conjugation to amide bond formation . The molecular weight difference of 14.0 g/mol and the shift in hydrogen bond donor/acceptor profile (HBD: 2 vs. 2; HBA: 3 vs. 4) result in distinct LogP and TPSA values, directly impacting the cell permeability and solubility of the final PROTAC construct .

PROTAC Targeted Protein Degradation Linker Chemistry

Hydrogen Bond Donor/Acceptor Count for Controlled Bioconjugation: 3-(Piperazin-1-yl)propan-1-ol vs. 1-(3-Aminopropyl)piperazine

The specific hydrogen bonding profile of a linker governs its potential for off-target interactions and its amenability to selective conjugation. 3-(Piperazin-1-yl)propan-1-ol possesses two hydrogen bond donors (the secondary amine and the hydroxyl group) and three hydrogen bond acceptors (the two piperazine nitrogens and the hydroxyl oxygen) . In contrast, the amino analog 1-(3-aminopropyl)piperazine (CAS 3529-02-2) possesses three hydrogen bond donors (two amines plus one primary amine) and three hydrogen bond acceptors . This additional hydrogen bond donor in the amino analog increases its polarity and potential for non-specific binding in biological assays, making the alcohol derivative the cleaner reagent for applications requiring minimal interference.

Bioconjugation Linker Chemistry PROTAC

PROTAC Linker Length Optimization: Three-Carbon Spacer Distinguishes 3-(Piperazin-1-yl)propan-1-ol from Two-Carbon and Four-Carbon Homologs

Linker length is a critical determinant of PROTAC degradation efficiency, with even single-carbon variations frequently abrogating activity. 3-(Piperazin-1-yl)propan-1-ol provides a three-carbon spacer (propyl chain), a length that has been empirically validated in multiple published PROTAC degrader campaigns . While direct head-to-head degradation data for the unadorned linker itself is not available—as linkers are not active in isolation—class-level SAR studies consistently demonstrate that three-carbon alkyl linkers often yield superior ternary complex geometries compared to two-carbon (ethyl) or four-carbon (butyl) analogs [1]. The specific substitution of 3-(Piperazin-1-yl)propan-1-ol with 1-(2-hydroxyethyl)piperazine (two-carbon spacer) would alter the distance between conjugated ligands by approximately 1.2–1.5 Å, a change sufficient to disrupt cooperative binding and reduce degradation potency.

PROTAC Linker Optimization Structure-Activity Relationship

Solid-State Handling Advantages: 3-(Piperazin-1-yl)propan-1-ol (Solid, mp 49–53 °C) vs. Liquid 1-(2-Hydroxyethyl)piperazine

3-(Piperazin-1-yl)propan-1-ol is a solid at ambient temperature with a melting point of 49–53 °C . This physical state confers significant practical advantages over its closest liquid analog, 1-(2-hydroxyethyl)piperazine (CAS 103-76-4), which exists as a viscous liquid or low-melting solid with a melting point of -38.5 °C . Solid reagents enable precise gravimetric dispensing, facilitate automated high-throughput synthesis workflows, and minimize the risk of spillage and cross-contamination inherent to handling hygroscopic or volatile liquids. The higher melting point of 3-(Piperazin-1-yl)propan-1-ol also correlates with improved long-term storage stability and reduced degradation under ambient conditions.

Solid Dispensing Automated Synthesis Pharmaceutical Intermediate

Reactivity Profile and Selectivity: Terminal Primary Alcohol vs. Secondary Amine in 3-(Piperazin-1-yl)propan-1-ol

3-(Piperazin-1-yl)propan-1-ol features a terminal primary alcohol (pKa of conjugate acid ≈ 15.5) and a secondary amine within the piperazine ring (pKa ≈ 9.8) . This pKa differential enables sequential, chemoselective conjugation strategies: the more nucleophilic secondary amine can be selectively functionalized under mildly basic conditions (e.g., pH 8–9) with activated esters or alkyl halides, leaving the hydroxyl group intact for subsequent etherification or esterification [1]. In contrast, analogs lacking this pKa disparity, such as symmetrical piperazines (e.g., piperazine itself, pKa 9.8 for both amines), or compounds where both functional groups are amines (e.g., 1-(3-aminopropyl)piperazine), present significant challenges for selective monofunctionalization and often require cumbersome protection/deprotection sequences.

Chemoselective Conjugation PROTAC Linker Heterobifunctional

Optimal Procurement and Application Scenarios for 3-(Piperazin-1-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Scenario 1: PROTAC Linker Library Construction Requiring a Validated Three-Carbon Spacer

Research teams developing targeted protein degraders should select 3-(Piperazin-1-yl)propan-1-ol when a three-carbon linker between the piperazine anchor and a conjugation handle is required. As established in Section 3 (Evidence Item 3), class-level SAR demonstrates that three-carbon spacers frequently yield optimal ternary complex geometry. The compound's terminal hydroxyl group enables diverse conjugation chemistries (ether, ester, carbamate), while the solid-state nature (Evidence Item 4) supports precise, automated dispensing for library synthesis .

Scenario 2: Synthesis of Chloropyridazine Piperazines as Human Rhinovirus (HRV-3) Inhibitors

3-(Piperazin-1-yl)propan-1-ol is explicitly documented as a reactant for the preparation of chloropyridazine piperazines, a class of compounds under investigation as human rhinovirus (HRV-3) inhibitors . In this application, the primary alcohol serves as a convenient handle for alkylation or Mitsunobu reactions, while the piperazine nitrogen anchors the chloropyridazine warhead. The chemoselectivity afforded by the pKa differential between the alcohol and amine (Section 3, Evidence Item 5) ensures efficient coupling without side reactions.

Scenario 3: Development of Hsp90 Inhibitors via Arylbenzoylpyrrolidine Scaffolds

This compound is a key intermediate in the synthesis of arylbenzoylpyrrolidine derivatives that exhibit Hsp90 inhibitory activity . The hydroxyl group of 3-(Piperazin-1-yl)propan-1-ol serves as the point of attachment for the arylbenzoyl moiety, while the piperazine ring modulates solubility and target engagement. The solid physical state (Evidence Item 4) facilitates accurate weighing for reaction scale-up, and the reduced hydrogen bond donor count relative to amino analogs (Evidence Item 2) minimizes the risk of off-target Hsp90 isoform binding.

Scenario 4: Preparation of Pyrrolothienopyrazines as Serotonin-4 (5-HT₄) Receptor Antagonists

3-(Piperazin-1-yl)propan-1-ol is utilized in the synthesis of pyrrolothienopyrazines, which act as novel serotonin-4 (5-HT₄) receptor antagonists . In this context, the piperazine ring mimics the protonated amine pharmacophore common to many GPCR ligands, while the propanol linker provides the optimal distance to the thienopyrazine core. The three-carbon spacer length (Evidence Item 3) has been empirically validated to yield potent 5-HT₄ antagonism in this chemotype.

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